5-(4-Chlorophenyl)furan-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMARZVNVXBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398533 | |
| Record name | 5-(4-chlorophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52939-07-8 | |
| Record name | 5-(4-chlorophenyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)-2-furonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 5 4 Chlorophenyl Furan 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-(4-Chlorophenyl)furan-2-carbonitrile, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide definitive evidence of its constitution.
The proton NMR (¹H NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The structure of this compound contains six protons in distinct aromatic regions: two on the furan (B31954) ring and four on the chlorophenyl ring.
The two furan protons are expected to appear as doublets due to coupling with each other. Based on data from similar 5-phenylfuran derivatives, the proton at the C3 position (adjacent to the nitrile group) would likely resonate further downfield than the proton at the C4 position. nih.gov The protons on the 4-chlorophenyl ring are anticipated to form a typical AA'BB' system, appearing as two distinct doublets, each integrating to two protons. The chemical shifts for the closely related compound 5-(4-nitrophenyl)furan-2-carboxylic acid show furan protons at approximately 7.37 and 7.44 ppm, and the phenyl protons at 8.04 and 8.31 ppm. mdpi.com A similar pattern is expected for the title compound, with slight variations due to the electronic differences between a nitrile and a carboxylic acid, and a chloro versus a nitro substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Furan H-3 | ~7.3 - 7.5 | Doublet (d) | ~3.5 - 4.0 |
| Furan H-4 | ~7.0 - 7.2 | Doublet (d) | ~3.5 - 4.0 |
| Phenyl H-2', H-6' | ~7.7 - 7.9 | Doublet (d) | ~8.5 - 9.0 |
| Phenyl H-3', H-5' | ~7.4 - 7.6 | Doublet (d) | ~8.5 - 9.0 |
Note: Data are estimated based on analysis of structurally similar compounds. nih.govmdpi.commalayajournal.org
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., aromatic, nitrile). This compound has 11 carbon atoms. Due to the molecule's asymmetry, all 11 are expected to be chemically non-equivalent, resulting in 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Key expected signals include the nitrile carbon (C≡N), which typically appears in the 115-125 ppm range. The carbon bearing the nitrile group (C2 of the furan ring) is expected to be significantly shifted. The remaining nine carbons belong to the furan and chlorophenyl rings, generally resonating in the aromatic region of approximately 110-160 ppm. For the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid, furan carbons appear at ~112 ppm (C4), ~120 ppm (C3), ~146 ppm (C2), and ~154 ppm (C5), while the phenyl carbons resonate between ~125 and 147 ppm. mdpi.com Similar ranges are expected for the title compound.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N | ~115 - 120 |
| Furan C2 | ~130 - 135 |
| Furan C3 | ~120 - 125 |
| Furan C4 | ~112 - 118 |
| Furan C5 | ~155 - 160 |
| Phenyl C1' (ipso-C) | ~128 - 132 |
| Phenyl C2', C6' | ~126 - 130 |
| Phenyl C3', C5' | ~129 - 133 |
| Phenyl C4' (C-Cl) | ~135 - 140 |
Note: Data are estimated based on analysis of structurally similar compounds and general chemical shift ranges. mdpi.commalayajournal.org
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC would correlate each proton signal with the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of the H3/C3, H4/C4, H2'/C2', and H3'/C3' pairs.
HMBC reveals correlations between protons and carbons separated by two or three bonds. This is crucial for establishing the connectivity between the two rings. For instance, correlations would be expected from the furan proton H4 to the phenyl carbon C1' and the furan carbon C5, confirming the link between the rings. Similarly, HMBC would show correlations from the furan protons to the nitrile carbon, confirming its position. Such techniques are standard for the structural elucidation of related heterocyclic systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The most characteristic feature in the IR and Raman spectra of this compound is the nitrile (C≡N) stretching vibration. This band is expected to appear as a sharp, intense absorption in the region of 2220-2240 cm⁻¹. mdpi.comresearchgate.net Its precise position can be influenced by conjugation with the furan ring.
Other significant vibrations include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, corresponding to vibrations of both the furan and benzene (B151609) rings.
Furan ring breathing modes: Characteristic vibrations for the furan ring structure, often found in the fingerprint region.
C-Cl stretching: A strong absorption in the lower frequency region of the fingerprint, typically around 1090-1015 cm⁻¹ for aryl chlorides.
Furan C-O-C stretching: Expected in the 1000-1250 cm⁻¹ range.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings and the C≡N bond, which often give strong Raman signals. mdpi.com
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3100 - 3150 | Medium-Weak |
| Nitrile C≡N Stretch | IR, Raman | 2220 - 2240 | Strong (IR), Strong (Raman) |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |
| Furan C-O-C Stretch | IR | 1000 - 1250 | Strong |
| Aryl C-Cl Stretch | IR | 1015 - 1090 | Strong |
Note: Frequencies are based on established group frequency charts and data for related furan and nitrile compounds. mdpi.comresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (C₁₁H₆ClNO), the calculated monoisotopic mass is approximately 203.01 g/mol . cymitquimica.comscbt.comarctomsci.com
Electron Ionization Mass Spectrometry (EI-MS) would show a prominent molecular ion peak (M⁺˙) at m/z 203. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 205 with an intensity of approximately one-third that of the M⁺˙ peak is a definitive indicator of the presence of a single chlorine atom. chemguide.co.uk
The fragmentation of aromatic and heterocyclic systems is often complex. libretexts.org Key fragmentation pathways for this compound would likely involve:
Loss of HCN: A fragment ion at m/z 176 resulting from the elimination of hydrogen cyanide from the molecular ion.
Loss of Cl: A fragment at m/z 168 corresponding to the loss of a chlorine radical.
Cleavage of the furan ring: The furan ring can undergo characteristic cleavages, such as the loss of CO or CHO radicals. ed.ac.uk
Formation of the chlorophenyl cation: A prominent peak at m/z 111 corresponding to the [C₆H₄Cl]⁺ ion.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 205 | [M+2]⁺˙ Isotope Peak |
| 203 | [M]⁺˙ Molecular Ion |
| 176 | [M - HCN]⁺˙ |
| 168 | [M - Cl]⁺ |
| 139 | [M - Cl - HCN]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Note: Fragmentation patterns are predicted based on general principles of mass spectrometry and known fragmentation of related structures. chemguide.co.uklibretexts.orged.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly informative for conjugated systems. The structure of this compound features an extended π-conjugated system spanning the chlorophenyl ring, the furan ring, and the nitrile group.
This extended conjugation is expected to result in strong absorption in the UV region. For comparison, furan itself absorbs around 208 nm. nist.gov The addition of a phenyl group at the 5-position causes a significant bathochromic (red) shift. Studies on substituted 5-phenyl-2-furonitriles show a strong absorption band in the range of 290-330 nm, which is attributed to the π → π* transition of the entire conjugated system. libretexts.org Therefore, a strong absorption maximum (λ_max) for this compound is predicted to lie within this region, confirming the presence of the extended conjugated electronic system.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
Despite a thorough review of scientific literature and chemical databases, specific single-crystal X-ray diffraction data for this compound has not been published. While crystallographic data is available for related structures, such as furan-2-carbonitrile nih.gov and other furan derivatives, the specific crystal structure of the title compound, this compound, remains to be determined and reported.
The theoretical molecular structure of this compound is presented below. The acquisition of experimental XRD data would be necessary to confirm the planarity of the furan and phenyl rings relative to each other and to characterize the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the solid-state packing.
Table 1: Anticipated Crystallographic Parameters (Hypothetical) This table is for illustrative purposes only, as no experimental data has been found.
| Parameter | Expected Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c) | To be determined |
| Unit Cell Angles (α, β, γ) | To be determined |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. The experimental results are then compared against the calculated theoretical values based on the compound's empirical formula to verify its purity and elemental composition.
The empirical formula for this compound is C₁₁H₆ClNO. The theoretical elemental composition can be calculated from its molecular weight (203.62 g/mol ). amerigoscientific.comscbt.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 11 | 132.11 | 64.89% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.98% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.41% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.88% |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.86% |
| Total | | | | 203.63 | 100.00% |
A comprehensive search of the scientific literature did not yield any published reports containing the experimental results from an elemental analysis of this compound. While studies on derivatives of 5-(4-chlorophenyl)furan do report elemental analysis data for those specific compounds, this information is not available for the title carbonitrile. nih.gov Such experimental validation would be a critical component of any formal synthesis and characterization of this compound.
Computational and Theoretical Investigations of 5 4 Chlorophenyl Furan 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry. These methods allow for the detailed examination of molecular properties at the atomic level, providing a theoretical framework to complement experimental findings. For 5-(4-chlorophenyl)furan-2-carbonitrile, these calculations offer a comprehensive understanding of its intrinsic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a system can be determined from its electron density. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a suitable basis set like 6-311++G(d,p), is a widely used DFT method that provides a good balance between accuracy and computational cost for organic molecules.
For a derivative, 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one (CHFADN), a theoretical model was developed using the B3LYP/6-311++G(d,p) basis set to investigate its geometric and electronic properties researchgate.net. This level of theory is also appropriate for the analysis of this compound.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule and provides essential data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.)
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-Cl | 1.74 |
| C-C (phenyl) | 1.39 - 1.40 | |
| C-C (furan) | 1.37 - 1.43 | |
| C-O (furan) | 1.36 | |
| C-C (phenyl-furan) | 1.45 | |
| C≡N | 1.15 | |
| Bond Angle | C-C-Cl | 119.5 |
| C-C-C (phenyl) | 120.0 | |
| C-O-C (furan) | 106.0 | |
| C-C-CN | 178.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties researchgate.net. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions.
In the case of this compound, the presence of the electron-withdrawing chlorophenyl and nitrile groups is expected to lower the energy of the LUMO, while the furan (B31954) ring, an electron-rich system, will influence the energy of the HOMO. The precise energy values would be determined through DFT calculations. For the related CHFADN molecule, Frontier Molecular Orbital (FMO) analysis was conducted to understand its electronic transitions researchgate.net.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. The different colors on an MEP map represent different values of the electrostatic potential; typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the aromatic rings would likely exhibit positive potential (blue), making them susceptible to nucleophilic attack. The MEP analysis for the related CHFADN compound was used to identify its reactive sites researchgate.net.
A similar approach for this compound would involve calculating the harmonic vibrational frequencies using DFT and then comparing them to the experimental FTIR and Raman spectra. This correlation would provide a detailed understanding of the vibrational modes of the molecule.
Table 3: Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C≡N stretch | 2350 | 2256 | ~2230 |
| C=C stretch (phenyl) | 1620 | 1555 | ~1590 |
| C=C stretch (furan) | 1580 | 1517 | ~1550 |
| C-Cl stretch | 750 | 720 | ~740 |
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of a quantum chemical calculation. These charges provide insights into the distribution of electrons within the molecule and can be used to understand its polarity and reactivity. The analysis partitions the total electron population among the different atoms in the molecule.
For this compound, a Mulliken population analysis would quantify the partial charges on each atom. It is expected that the nitrogen and oxygen atoms would carry negative charges due to their high electronegativity, while the carbon atom of the nitrile group and the carbon atom attached to the chlorine would have positive charges. This analysis was also performed for the related CHFADN molecule to understand its charge distribution researchgate.net.
Table 4: Hypothetical Mulliken Atomic Charges for this compound (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is not available.)
| Atom | Mulliken Charge (e) |
| Cl | -0.15 |
| O (furan) | -0.25 |
| N (nitrile) | -0.30 |
| C (nitrile) | +0.10 |
| C (attached to Cl) | +0.05 |
Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are foundational quantum chemical calculations used to determine the electronic properties and geometric structures of molecules from first principles, with varying levels of approximation. Ab initio methods, such as Density Functional Theory (DFT), offer high accuracy by solving the Schrödinger equation without empirical parameters, while semi-empirical methods incorporate some experimental data to simplify calculations, making them faster for larger molecules. scispace.com
For compounds structurally related to this compound, DFT calculations using functionals like B3LYP have been employed to optimize molecular geometry and analyze electronic characteristics. researchgate.netresearchgate.net These studies typically compute key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, these methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net While specific studies focused solely on this compound are not detailed, the application of these methods to analogous structures, such as 3-[5-(4-chlorophenyl) furan-2-yl] acrylic acid, provides a clear framework for how its electronic properties would be investigated. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated for a Structurally Related Furan Derivative
| Parameter | Description | Calculated Value (Representative) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.40 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.56 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. | 3.84 eV |
| Dipole Moment | Measure of the net molecular polarity. | Varies with conformation |
| Solvation Energy | The energy change when a solute dissolves in a solvent. | -61.66 kJ/mol |
Data are illustrative based on calculations for similar compounds as reported in the literature. sciencepub.net
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its dynamic interactions with its environment, such as a solvent or a biological receptor. nih.gov This method is invaluable for understanding how a ligand might adapt its shape upon binding to a protein or to explore its stable conformations in solution. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR studies can predict the activity of novel or untested compounds, thereby prioritizing synthesis and testing efforts. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and relating them to their experimentally measured activities using statistical methods. researchgate.net
For tubulin inhibitors, a class to which derivatives of 5-(4-Chlorophenyl)furan belong, numerous QSAR studies have been conducted. nih.govnih.gov These studies are crucial for understanding which structural features are essential for potent anti-tubulin activity. nih.gov A typical QSAR model for this class of compounds might identify the importance of specific substitutions on the phenyl ring or the electronic properties of the furan core for enhancing binding to the colchicine (B1669291) site on tubulin. Although a specific QSAR model developed for this compound has not been detailed, the extensive use of this technique for tubulin inhibitors suggests its high applicability for optimizing this chemical scaffold. nih.govnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before a compound can become a viable drug candidate, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). frontiersin.org In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, reducing the time and cost associated with experimental assays. neliti.com These predictions often include assessments of drug-likeness based on criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. neliti.com
Studies on derivatives of 4-chlorophenyl furan have included in silico ADME predictions to evaluate their potential as drug candidates. neliti.comasianpubs.org These analyses assess parameters like intestinal absorption, Caco-2 permeability, and potential inhibition of cytochrome P450 enzymes, which are crucial for metabolism. frontiersin.org For several series of 5-(4-chlorophenyl)furan derivatives, a "favorable drug likeness profile" has been reported, indicating that these compounds generally meet the criteria for oral bioavailability. nih.govnih.govtandfonline.com
Table 2: Representative In Silico ADME/Drug-Likeness Predictions for 5-(4-Chlorophenyl)furan Derivatives
| Property | Rule/Criteria | Predicted Outcome (Typical for Derivatives) | Source |
| Lipinski's Rule of Five | Evaluates MW, LogP, H-bond donors/acceptors. | Pass | neliti.com |
| Veber's Rule | Evaluates rotatable bonds and polar surface area. | Pass | neliti.com |
| Human Intestinal Absorption | High (>30%) | Good | frontiersin.org |
| Caco-2 Permeability | High | Good | frontiersin.org |
| CYP2D6 Inhibition | Predicts inhibition of a key metabolic enzyme. | Non-inhibitor | neliti.com |
| Drug-Likeness Score | Overall score based on structural fragments. | Favorable | asianpubs.orgnih.gov |
This table represents typical outcomes for derivatives of the core structure and serves as an illustration of the parameters evaluated.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com This technique is instrumental in drug discovery for visualizing how a compound might interact with its biological target at the molecular level, predicting binding affinity, and guiding the design of more potent and selective inhibitors. researchgate.net
For derivatives based on the 5-(4-chlorophenyl)furan scaffold, molecular docking studies have been crucial in elucidating their mechanism of action as anticancer agents. nih.govtandfonline.com These compounds have been identified as tubulin polymerization inhibitors, and docking studies have consistently shown that they bind to the colchicine binding site located at the interface of α- and β-tubulin subunits. nih.govnih.govtandfonline.com
Docking studies have revealed that derivatives of 5-(4-chlorophenyl)furan can bind to the colchicine site with an affinity comparable to or greater than colchicine itself. nih.govnih.gov The binding is stabilized by a network of specific molecular interactions. For instance, the trimethoxyphenyl ring present in many potent colchicine site inhibitors is known to form hydrogen bonds with residues like Cys-241, while the other parts of the molecule engage in hydrophobic interactions. mdpi.com
In the case of 5-(4-chlorophenyl)furan derivatives, the furan and 4-chlorophenyl moieties are oriented toward a cavity, where they form key hydrophobic interactions. nih.govtandfonline.com The 4-chlorophenyl ring, in particular, is often lodged favorably within a hydrophobic pocket. tandfonline.com Depending on the other substituents attached to the core scaffold, various hydrogen bonds can be formed with key amino acid residues in the binding site, such as Asn-258, Asn-349, Thr-α179, and Val-α181. nih.govtandfonline.com
Table 3: Summary of Molecular Docking Results for Representative Furan-Based Tubulin Inhibitors
| Compound Scaffold | Target Protein | Binding Site | Key Interacting Residues | Predicted Binding Energy/Score |
| 5-(4-chlorophenyl)furan derivative | α,β-Tubulin | Colchicine Site | Thr α179, Val α181, Cys β241 | Comparable to colchicine |
| Thiophenyl furan derivative | α,β-Tubulin | Colchicine Site | Asn 258, Asn 349 | -83.18 kcal/mol |
Data compiled from studies on derivatives of the core structure. nih.govtandfonline.com
The primary biological target identified for the anticancer activity of 5-(4-chlorophenyl)furan derivatives is the protein tubulin. nih.govnih.gov Computational docking studies have consistently identified the specific binding site as the colchicine binding site . nih.govtandfonline.comtandfonline.com This site is a deep pocket located at the interface between the α- and β-tubulin subunits, making it a critical location for disrupting microtubule dynamics. mdpi.com
Interestingly, docking studies suggest that while these furan-based compounds occupy the general colchicine domain, they may interact with it in a unique manner. The furan and 4-chlorophenyl portions can orient toward a vacant cavity near the α-subunit of tubulin. nih.gov This interaction with a sub-pocket, not commonly reported for other inhibitors, could be exploited to develop derivatives with higher affinity and selectivity. nih.govnih.gov
Mechanisms of Action in Biological Systems and Pharmacological Research Aspects
Antimicrobial Research Focus
Research into the antimicrobial properties of 5-(4-Chlorophenyl)furan-2-carbonitrile is an emerging field. The furan (B31954) nucleus is a component of various compounds with demonstrated biological activity, prompting investigation into its potential as an antibacterial, antifungal, and antiviral agent.
Antibacterial Activity and Mechanisms of Action
While the broader class of furan derivatives has been a subject of interest in the development of antibacterial agents, specific research detailing the antibacterial activity and mechanisms of action for this compound is not extensively available in the current body of scientific literature. The presence of the furan ring, a known pharmacophore in several antibacterial drugs, suggests a potential for such activity, but dedicated studies on this specific compound are limited.
Currently, there is a lack of specific research data identifying and characterizing the enzyme inhibition mechanisms of this compound in bacterial species.
Detailed studies elucidating the membrane disruption mechanisms of this compound as a mode of antibacterial action have not been prominently reported in peer-reviewed research.
Antifungal Activity and Mechanisms of Action
The investigation into the antifungal properties of this compound is a developing area of study. While some derivatives containing a chlorophenyl group have been explored for their potential against pathogenic fungi, specific data on the antifungal activity and the precise mechanisms of action for this compound are not well-documented in the available scientific literature.
Antiviral Activity Research
Anticancer and Antitumor Research Focus
In contrast to the limited research in the antimicrobial field, derivatives of 5-(4-chlorophenyl)furan have been a significant focus of anticancer research, particularly as inhibitors of tubulin polymerization. Microtubules are critical components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs.
Derivatives of 5-(4-chlorophenyl)furan have been synthesized and evaluated as colchicine (B1669291) binding site inhibitors (CBSIs). These compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell-cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. nih.gov
Several synthesized derivatives have shown potent antitumor activity against leukemia cell lines, with some compounds exhibiting greater potency than the natural antimitotic agent, colchicine. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin, potentially through interactions with a binding cavity not commonly utilized by other inhibitors. nih.gov This unique binding mode presents an opportunity for the development of novel anticancer agents with improved therapeutic profiles.
Table 1: Antitumor Activity of 5-(4-chlorophenyl)furan Derivatives
| Compound | IC50 (μM) vs. Leukemia SR Cell Line | Tubulin Polymerization Inhibition (%) |
|---|---|---|
| 7c | 0.09 | 95.2 |
| 7e | 0.05 | 96.0 |
| 11a | 0.06 | 96.3 |
| Colchicine | >0.1 | Not specified |
Data sourced from a study on novel 5-(4-chlorophenyl)furan derivatives as tubulin polymerization inhibitors. nih.gov
The promising results from these studies highlight the potential of the 5-(4-chlorophenyl)furan scaffold in the design of new and effective anticancer therapies that target microtubule dynamics. nih.gov
Inhibition of Tubulin Polymerization
Microtubules are essential cytoskeletal proteins involved in critical cellular functions, including cell division, motility, and intracellular transport. nih.gov They are composed of α-tubulin and β-tubulin heterodimers and represent a key target for anticancer drug development. nih.gov Agents that interfere with microtubule dynamics can be classified as either stabilizing or destabilizing. Destabilizing agents, such as colchicine, inhibit the polymerization of tubulin, leading to mitotic arrest and subsequent cell death. nih.gov
Derivatives of 5-(4-chlorophenyl)furan have been identified as potent inhibitors of tubulin polymerization, acting as colchicine binding site inhibitors (CBSIs). nih.govnih.gov In a study focused on synthesizing novel derivatives, several compounds demonstrated significant tubulin polymerization inhibitory activity. nih.gov Notably, compounds designated as 7c , 7e , and 11a were found to be more potent than colchicine, a well-known tubulin inhibitor. nih.govnih.gov
The research yielded specific data on their efficacy:
Compound 7c showed 95.2% inhibition of tubulin polymerization with an IC₅₀ value of 0.09 μM. nih.govnih.gov
Compound 7e showed 96.0% inhibition of tubulin polymerization with an IC₅₀ value of 0.05 μM. nih.govnih.gov
Compound 11a showed 96.3% inhibition of tubulin polymerization with an IC₅₀ value of 0.06 μM. nih.govnih.gov
Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin, potentially interacting with the protein in a novel way that is not commonly reported for other inhibitors. nih.govnih.gov This potent inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical apparatus for cell division, which underlies the compound's anticancer effects.
Table 1: Tubulin Polymerization Inhibition by 5-(4-Chlorophenyl)furan Derivatives
| Compound | IC₅₀ (μM) | Percentage Inhibition (%) |
|---|---|---|
| 7c | 0.09 | 95.2 |
| 7e | 0.05 | 96.0 |
| 11a | 0.06 | 96.3 |
| Colchicine | >0.1 | - |
Data sourced from a study on novel 5-(4-chlorophenyl)furan derivatives. nih.govnih.gov
Modulation of Apoptosis Pathways (e.g., Bcl-2/Bcl-xL inhibition)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. biosynth.com The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. nih.govnih.gov This family includes both anti-apoptotic proteins (like Bcl-2 and Bcl-xL), which prevent cell death, and pro-apoptotic proteins (like Bax and Bak), which promote it. biosynth.com The balance between these proteins determines a cell's fate. taylorandfrancis.com
Research has shown that active derivatives of 5-(4-chlorophenyl)furan induce apoptosis in cancer cells. nih.govnih.gov Specifically, compounds 7c and 11a , which are potent tubulin inhibitors, were also observed to trigger apoptotic cell death. nih.gov Other research on furan-based derivatives confirms that they can have a strong pro-apoptotic impact by inducing the intrinsic mitochondrial mechanism of apoptosis. mdpi.com This pathway is critically controlled by the Bcl-2 protein family, which regulates the permeabilization of the mitochondrial outer membrane and the subsequent release of factors that execute cell death. nih.govnih.gov While the induction of apoptosis is evident, the precise mechanism, such as direct inhibition of anti-apoptotic proteins like Bcl-2 or Bcl-xL, has not been explicitly detailed in the available research for these specific furan derivatives.
Influence on Cell Cycle Arrest (e.g., G2/M phase)
The cell cycle is a series of events that leads to cell division and replication. The G2/M phase, in particular, is a critical checkpoint where the cell prepares for and undergoes mitosis. Disruption of this phase can prevent cancer cells from proliferating. mdpi.com
The antineoplastic activity of 5-(4-chlorophenyl)furan derivatives is closely linked to their ability to disrupt the cell cycle. Studies have demonstrated that compounds 7c and 11a induce cell cycle arrest at the G2/M phase in leukemia cells. nih.govnih.gov This effect is a direct consequence of their tubulin polymerization inhibition activity. When microtubule dynamics are disrupted, the mitotic spindle cannot form correctly, activating the spindle assembly checkpoint and halting the cell cycle in the G2/M phase, which ultimately leads to apoptosis. nih.gov This mechanism is a hallmark of many microtubule-targeting anticancer agents.
Antineoplastic Agent Development
The furan nucleus is recognized as a pharmacologically active entity, and compounds containing a furan ring have garnered significant attention for their promising anticancer activity. mdpi.com The development of agents based on the 5-(4-chlorophenyl)furan scaffold is an active area of research.
Studies have focused on synthesizing and evaluating a variety of derivatives for their cytotoxic effects against cancer cell lines. nih.gov A series of isoxazoline, pyrazoline, cyclohexenone, and pyridine (B92270) derivatives based on the 5-(4-chlorophenyl)furan structure displayed potent to moderate antitumor activity against the leukemia SR cell line. nih.govnih.gov The high potency of several of these compounds, with IC₅₀ values in the nanomolar range, marks them as promising candidates for further development as antineoplastic agents. nih.govnih.gov Their ability to act as colchicine binding site inhibitors with excellent activity and favorable drug-likeness profiles supports their potential as a new class of anticancer drugs. nih.gov
Table 2: Cytotoxicity of Lead Compounds Against Leukemia SR Cell Line
| Compound | IC₅₀ (μM) |
|---|---|
| 7c | 0.09 |
| 7e | 0.05 |
| 11a | 0.06 |
IC₅₀ values indicate the concentration required to inhibit 50% of cell growth. nih.govnih.gov
Anti-inflammatory Research Focus
Furan and its derivatives are a class of compounds known to possess a wide spectrum of pharmacological activities, including anti-inflammatory properties. wisdomlib.orgijabbr.comnih.gov The furan ring system is a core component in many biologically active molecules and has been investigated for its potential to modulate inflammatory pathways. nih.govdovepress.com Research on various furan-containing compounds has shown they can exhibit antioxidant effects and modify signaling pathways involved in inflammation. nih.gov
While the broad class of furan derivatives has been associated with anti-inflammatory effects, specific research focusing solely on the anti-inflammatory properties of this compound is not extensively documented in the available literature. However, related structures containing a 4-chlorophenyl substituent have been evaluated for such activity. For instance, a pyrrole-based derivative with a 4-chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory effects by reducing edema and suppressing pro-inflammatory cytokines like TNF-α. mdpi.comnih.gov This suggests that the 4-chlorophenyl moiety, in combination with a heterocyclic ring, may contribute to anti-inflammatory activity, warranting further investigation into the specific potential of this compound in this area.
Anti-diabetic Research Focus and Mechanisms
While direct studies on this compound are not extensively detailed in the provided search results, the broader class of furan derivatives has been investigated for anti-diabetic potential through several mechanisms. The primary focus of anti-diabetic research often involves the inhibition of key enzymes responsible for glucose metabolism and the modulation of signaling pathways that regulate insulin sensitivity.
One of the principal therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase. nih.govmdpi.com Inhibition of this enzyme in the intestine delays the breakdown of carbohydrates, thereby reducing the post-meal spike in blood glucose levels. mdpi.comnih.gov Natural and synthetic compounds are often screened for their α-glucosidase inhibitory activity. nih.govresearchgate.netresearchgate.net For instance, various plant-derived compounds have demonstrated potent α-glucosidase inhibition, suggesting that novel synthetic compounds like furan derivatives could also be promising candidates. mdpi.com
Another critical target in modern diabetes therapy is the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov DPP-4 inhibitors work by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1). nih.govmdpi.com Elevated levels of active GLP-1 stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to better glycemic control with a low risk of hypoglycemia. nih.govmdpi.com The development of DPP-4 inhibitors has been a significant advancement in diabetes management, and research continues to explore novel chemical scaffolds for this purpose. nih.govfrontiersin.org
Furthermore, the peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and insulin sensitization. nih.gov Activation of PPARγ by agonist compounds can improve insulin sensitivity and is a mechanism employed by the thiazolidinedione class of anti-diabetic drugs. Research into new PPARγ activators is an active area of investigation. nih.gov
While the direct effects of this compound on these targets remain to be elucidated, its structural features suggest that it could be a candidate for investigation within these anti-diabetic research paradigms.
Antioxidant Activity Studies
The antioxidant potential of chemical compounds is a significant area of pharmacological research due to the role of oxidative stress in numerous diseases. The evaluation of antioxidant activity is typically conducted using a variety of in vitro assays that measure the ability of a compound to neutralize free radicals or chelate pro-oxidant metal ions. scirp.org
Commonly employed methods to assess antioxidant capacity include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. jmchemsci.comdergipark.org.trnih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this method assesses the scavenging of the ABTS radical cation. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay : This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). dergipark.org.tr
Oxygen Radical Absorbance Capacity (ORAC) Assay : This method evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.comnih.gov
| Antioxidant Assay | Principle of Measurement |
| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. |
| ABTS | Assesses the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. |
| FRAP | Quantifies the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by an antioxidant. |
| ORAC | Evaluates the ability of an antioxidant to protect a fluorescent probe from peroxyl radical damage. |
Investigation of Hypoxia-Inducible Factor Activation
Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). nih.gov HIF-1α is the oxygen-regulated subunit of the HIF-1 heterodimer. mdpi.com Under normal oxygen conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, it becomes stable and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov
The HIF-1 pathway is a significant target in cancer therapy because many solid tumors exhibit hypoxia, and HIF-1 activation contributes to tumor progression and resistance to treatment. mdpi.com Therefore, inhibitors of HIF-1α are being actively investigated as potential anti-cancer agents. mdpi.com The mechanisms of HIF-1α inhibition can vary and may include:
Inhibiting HIF-1α protein synthesis.
Promoting the degradation of HIF-1α.
Preventing the dimerization of HIF-1α with its partner, HIF-1β.
Blocking the binding of the HIF-1 complex to DNA.
Inhibiting the transcriptional activity of HIF-1. mdpi.commdpi.com
While the direct investigation of this compound in relation to HIF activation is not specified in the search results, the exploration of small molecules that can modulate the HIF pathway is a vibrant area of research.
Pharmacological Receptor Binding and Signaling Pathways
The pharmacological effects of a compound are often mediated through its interaction with specific protein receptors, which in turn initiates a cascade of intracellular signaling events. Research into derivatives of 5-(4-chlorophenyl)furan has revealed significant interactions with tubulin, a key protein involved in microtubule formation. nih.gov
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. nih.gov Consequently, they are an important target for anti-cancer drugs. nih.gov A study on novel 5-(4-chlorophenyl)furan derivatives found that certain compounds in this class act as inhibitors of tubulin polymerization. nih.govnih.gov These compounds were shown to bind to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics. nih.govnih.gov
The key findings from this research include:
Several 5-(4-chlorophenyl)furan derivatives displayed potent inhibition of tubulin polymerization. nih.gov
Lead compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cell lines. nih.govnih.gov
Molecular docking studies suggested that these compounds interact with the colchicine binding site of tubulin, though potentially through a novel binding mode. nih.gov
These findings highlight a specific pharmacological mechanism for this class of compounds, demonstrating their potential as anti-cancer agents by targeting the tubulin-microtubule system.
| Compound Derivative | IC₅₀ (µM) for Leukemia SR Cell Line | Tubulin Polymerization Inhibition (%) |
| 7c | 0.09 | 95.2 |
| 7e | 0.05 | 96.0 |
| 11a | 0.06 | 96.3 |
| Colchicine (Reference) | >0.1 | Not specified |
Data extracted from a study on novel 5-(4-chlorophenyl)furan derivatives. nih.gov
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl Furan 2 Carbonitrile Derivatives
Impact of Substituents on Furan (B31954) Ring at Different Positions
The furan ring is a central component of the scaffold, and its substitution pattern plays a critical role in modulating biological activity. researchgate.net The parent structure, 5-(4-chlorophenyl)furan-2-carbonitrile, has defined substituents at the 2 and 5 positions. Therefore, modifications would primarily occur at the 3 and 4 positions.
Research into furan derivatives shows that even slight changes to the substitution pattern can significantly alter their biological effects. researchgate.net For instance, studies on various furan-based compounds have shown that introducing substituents at the 3 and 4 positions can influence their efficacy. While specific data on substitutions at the 3 and 4 positions of the this compound core are limited in the reviewed literature, general principles from related structures indicate that these positions are key targets for chemical modification. rsc.orgnih.gov
| Compound Feature | Observation | Impact on Activity | Reference |
| Furan Ring Core | The five-membered aromatic ring serves as a crucial scaffold. | Essential for establishing the correct geometry for target binding. | ijabbr.com |
| Substituents at C3/C4 | Modifying these positions is a common strategy in furan chemistry. | Can tune electronic properties and steric profile, affecting binding affinity. | rsc.org, nih.gov |
| Bioisosteric Replacement | Replacing the furan ring with a thiophene (B33073) ring. | Maintained or slightly enhanced potency in tubulin inhibition assays. | nih.gov |
Role of the 4-Chlorophenyl Moiety in Biological Activity and Target Interaction
The 4-chlorophenyl group at the 5-position of the furan ring is a non-negotiable feature for the potent biological activity of these derivatives, particularly as tubulin inhibitors. nih.gov This moiety serves as a critical hydrophobic anchor, facilitating entry into the target protein's binding pocket. In the context of tubulin inhibitors, this group is analogous to the A-ring of colchicine (B1669291), which is known to lodge deep within the colchicine binding site on β-tubulin. nih.gov
The specific contributions of this group are twofold:
The Phenyl Ring: Provides a large, hydrophobic surface area that engages in van der Waals and hydrophobic interactions within the binding site. This is essential for the stable anchoring of the inhibitor. nih.gov
The Chlorine Atom: The para-chloro substituent is not merely decorative. Its electron-withdrawing nature modifies the electronic character of the phenyl ring. Furthermore, the chlorine atom can participate in specific interactions, such as halogen bonding, with amino acid residues in the protein target, further enhancing binding affinity. Studies on related compounds have repeatedly shown that halogenated phenyl rings are key for potent activity. mdpi.com
In the design of novel colchicine binding site inhibitors (CBSIs), the 5-(4-chlorophenyl)furan moiety was intentionally retained as a constant structural element, underscoring its established importance for target interaction. nih.gov
Significance of the Nitrile Group for Activity and Reactivity
The nitrile (-C≡N) group at the 2-position of the furan ring is a small, linear, and highly polar functional group that can profoundly influence a molecule's properties. nih.gov Although many reported analogues are synthesized from the corresponding aldehyde, the nitrile group itself is recognized as a valuable pharmacophore in drug design for several reasons. nih.govresearchgate.net
Improved Pharmacokinetics: The incorporation of a nitrile group can enhance a compound's solubility and metabolic stability. nih.govresearchgate.net It is generally robust and not easily metabolized, which can lead to a longer half-life in the body. nih.gov
Enhanced Target Binding: The nitrile nitrogen can act as a potent hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like serine or arginine residues) in a protein's active site. nih.govresearchgate.net Its strong dipole moment can also facilitate favorable polar interactions. nih.gov
Covalent Inhibition: Beyond non-covalent interactions, the nitrile group can function as an electrophilic "warhead." It can react with nucleophilic residues like cysteine or serine at the target site to form a reversible or irreversible covalent bond, leading to potent and prolonged inhibition. numberanalytics.com
While the derivatives in the primary anticancer study were not designed as covalent inhibitors, the presence of a nitrile group in the parent compound suggests a potential for this mechanism of action and offers a clear avenue for future drug design. nih.gov
| Property of Nitrile Group | Contribution to Drug Design | Reference |
| Polarity & H-Bonding | Acts as a hydrogen bond acceptor, enhancing binding affinity to target proteins. | nih.gov, researchgate.net |
| Metabolic Stability | Generally resistant to metabolic degradation, improving pharmacokinetic profile. | nih.gov, nih.gov |
| Reactivity | Can act as an electrophile to form covalent bonds with the target protein. | numberanalytics.com |
| Size and Shape | Small and linear, allowing it to fit into constrained binding pockets. | nih.gov |
Correlation between Molecular Structure and Pharmacological Profile
The pharmacological profile of these compounds as potent antitumor agents arises directly from the specific combination and spatial arrangement of their structural motifs. The most successful derivatives act as tubulin polymerization inhibitors by binding to the colchicine site. nih.gov
A clear correlation has been established: potent activity requires a multi-ring system where the 5-(4-chlorophenyl)furan moiety acts as one of two key hydrophobic anchors. The second anchor is typically a substituted phenyl ring, such as a 3,4,5-trimethoxyphenyl group, which is a classic feature of many CBSIs, including colchicine and combretastatin (B1194345) A-4. nih.govnih.gov These two aromatic systems are connected by a central heterocyclic linker, such as a pyrazoline or pyridine (B92270) ring. nih.gov
The most active compounds from a pivotal study, which exhibited IC₅₀ values in the nanomolar range against leukemia cells and potent inhibition of tubulin polymerization, shared this structural blueprint. nih.gov The central linker orients the two terminal aromatic rings in a specific conformation that maximizes binding affinity at the tubulin interface.
| Compound ID (from source) | Structure Description | Anticancer Activity (IC₅₀) | Tubulin Polymerization Inhibition (%) | Reference |
| 7c | Pyrazoline linker with 3,4,5-trimethoxyphenyl and 5-(4-chlorophenyl)furan groups. | 0.09 µM | 95.2% | nih.gov |
| 7e | Pyrazoline linker with 3,4,5-trimethoxyphenyl and 5-(4-chlorophenyl)thiophene groups. | 0.05 µM | 96.0% | nih.gov |
| 11a | Pyridine linker with 3,4,5-trimethoxyphenyl and 5-(4-chlorophenyl)furan groups. | 0.06 µM | 96.3% | nih.gov |
| Colchicine (Reference) | - | >0.1 µM | 85.0% | nih.gov |
Design Principles for Enhanced Efficacy and Selectivity
Based on extensive SAR studies of this and related chemical series, several key design principles have emerged for creating derivatives with enhanced efficacy and selectivity as tubulin inhibitors. nih.govmdpi.comnih.gov
Maintain the Core Aromatic Moieties: The 5-(4-chlorophenyl)furan group and a second substituted phenyl ring (e.g., 3,4,5-trimethoxyphenyl) are essential for high-affinity binding and should be conserved. These groups mimic the A and C rings of colchicine. nih.govnih.gov
Optimize the Central Linker: The nature of the central heterocyclic ring that connects the two aromatic ends is critical for establishing the correct spatial orientation. Pyrazoline and pyridine rings have proven to be highly effective linkers. nih.gov
Fine-Tune with Small Substituents: The addition of small functional groups, such as an acetyl group on the pyrazoline linker, can further enhance potency. nih.gov
Explore Bioisosteric Replacements: The successful substitution of the furan ring with thiophene demonstrates that bioisosteric modifications can be a valid strategy to improve activity or pharmacokinetic properties without losing essential binding interactions. nih.gov
Block Metabolic Liabilities: To improve in-vivo performance, metabolically unstable sites, such as certain methoxy (B1213986) groups on the trimethoxyphenyl ring, can be modified or blocked to increase metabolic stability and drug half-life. nih.gov
By adhering to these principles, researchers can rationally design new analogues of this compound with improved pharmacological profiles, paving the way for the development of novel anticancer therapeutics. acs.org
Potential Applications and Future Directions in Chemical and Biomedical Research
Development as Lead Compounds for Therapeutic Agents
The furan (B31954) nucleus is a core structure in numerous biologically active compounds, and its derivatives have been extensively studied in medicinal chemistry. The introduction of an aryl group at the 5-position and a carbonitrile group at the 2-position, as seen in 5-(4-chlorophenyl)furan-2-carbonitrile, creates a scaffold with significant potential for development as a lead compound for various therapeutic agents.
Research into the broader class of 5-arylfuran derivatives has revealed a wide spectrum of biological activities. For instance, various furan-containing compounds have demonstrated potential as anticancer and antimicrobial agents. A study on novel furan-based derivatives showed that some compounds exhibited promising antiproliferative properties when tested against breast cancer cell lines. nih.gov The synthesis of certain 5-arylfuran-2-carboxamide derivatives has led to the identification of potent antagonists for the urotensin-II receptor, which is implicated in cardiovascular diseases. google.com
Furthermore, a patent for bicyclic pyridine (B92270) and pyrimidine (B1678525) derivatives highlights the use of related furan structures as key intermediates in the synthesis of neuropeptide Y (NPY) receptor antagonists. google.com These antagonists are being investigated for the treatment of conditions such as obesity and inflammatory disorders. google.com The 4-chlorophenyl group in this compound is a common substituent in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.
While specific biological data for this compound is not extensively documented in publicly available research, the activities of structurally similar compounds suggest that it is a strong candidate for screening in various therapeutic areas.
Table 1: Examples of Investigated Biological Activities in Furan Derivatives
| Compound Class | Investigated Activity | Potential Therapeutic Area |
|---|---|---|
| Furan-based derivatives | Anticancer | Oncology |
| 5-Aryl-furan-2-carboxamides | Urotensin-II receptor antagonism | Cardiovascular disease |
| Furan-containing heterocycles | Neuropeptide Y (NPY) receptor antagonism | Obesity, Inflammatory disorders |
Intermediates in Organic Synthesis for Complex Molecules
The this compound molecule is a valuable intermediate in organic synthesis. The carbonitrile group is a versatile functional group that can be converted into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, which are all important pharmacophores in drug discovery.
The synthesis of complex heterocyclic systems often relies on the use of functionalized building blocks. For example, the furan ring in this compound can serve as a scaffold for the construction of more elaborate molecules. A patent describing the synthesis of neuropeptide Y receptor antagonists shows a general process for creating thiopheno-, furano-, and pyrrolo-pyrimidines and -pyridines, underscoring the utility of such furan derivatives as precursors. google.com Similarly, research on new furan-based derivatives demonstrates that the furan-2-ylmethylene oxazol-5-one can be readily converted to methyl ester and carbohydrazide (B1668358) derivatives, which are then used to build a library of compounds for biological evaluation. nih.gov
The presence of the 4-chlorophenyl group also provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.
Exploration in Material Science
The furan ring is not only of interest in medicinal chemistry but also in material science, particularly in the development of novel polymers from renewable resources. While specific studies on the material science applications of this compound are limited, the properties of other furan-based materials suggest potential avenues for exploration.
Furan-based monomers have been used to synthesize polymers with interesting thermal and mechanical properties. For example, furan-based liquid crystal polymers have been prepared that demonstrate favorable thermal stability, melt processing characteristics, and hydrophobic behavior. researchgate.net Research into novel furan-based α,ω-diene monomers has led to the creation of fully biobased polymers with high thermal stability and photoactive properties through acyclic diene metathesis (ADMET) polymerization. nih.gov Additionally, furan-containing benzoxazine (B1645224) monomers have been used to produce polybenzoxazines with exceptionally high glass transition temperatures and thermal stability. researchgate.net
The photophysical properties of aromatic heterocyclic compounds are also an area of active research. Studies on the luminescence of 5-phenyltetrazole and its derivatives, for instance, have detailed their phosphorescence and fluorescence characteristics. researchgate.netresearchgate.net Given its aromatic and heterocyclic nature, this compound could be investigated for its own unique photophysical properties, which might find applications in sensors, organic light-emitting diodes (OLEDs), or as a photoactive component in advanced materials.
Environmental and Toxicological Considerations in Research Context
The environmental and toxicological profile of any new chemical compound is a critical aspect of its development. For this compound, specific toxicological data is not widely available in the scientific literature. In a research context, the initial assessment of a novel compound's toxicity often begins with computational (in silico) methods. These methods predict potential toxicity based on the chemical's structure and comparison to known toxic compounds.
Following in silico analysis, in vitro testing would be necessary to evaluate the compound's effect on various cell lines to determine its cytotoxicity. These preliminary assessments are crucial to guide further research and ensure safe handling in a laboratory setting. Given that some furan derivatives have been noted for potential carcinogenicity, a thorough toxicological evaluation of any new furan-based compound would be essential before considering any application beyond contained laboratory research.
Future Research Perspectives and Challenges for this compound
The potential of this compound in both biomedical and material science research is evident, though largely unexplored. Future research should be directed towards systematically evaluating this compound to unlock its potential.
A primary focus should be on comprehensive biological screening. Based on the activities of related compounds, it would be prudent to test this compound for anticancer, antimicrobial, and receptor-modulating activities, particularly targeting the urotensin-II and neuropeptide Y receptors.
In the realm of material science, a key research direction would be to explore its use as a monomer or an additive in polymer synthesis. Investigating its polymerization potential and the properties of the resulting materials could reveal novel applications. A detailed study of its photophysical properties, including fluorescence and phosphorescence, is also warranted.
A significant challenge is the current lack of specific data. Overcoming this requires dedicated synthesis and characterization of the compound, followed by systematic screening and testing. Furthermore, a comprehensive toxicological assessment is a prerequisite for any further development. Addressing these challenges through focused research will be crucial to determining the ultimate utility of this compound in science and technology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-(4-Chlorophenyl)furan-2-carbonitrile with high yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, the hydroxymethyl group in 5-(hydroxymethyl)furan-2-carbonitrile (a structural analog) can be substituted with a 4-chlorophenyl moiety using palladium-catalyzed Suzuki-Miyaura coupling with 4-chlorophenylboronic acid. Reaction optimization may involve temperature control (80–120°C), inert atmosphere, and catalysts like Pd(PPh₃)₄ .
- Purification : Recrystallization from ethanol or chromatography on silica gel (eluent: hexane/ethyl acetate) ensures purity. Yield improvements are achieved by stoichiometric adjustments and stepwise monitoring via TLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, furan carbons at ~110–150 ppm).
- FT-IR : Confirms nitrile (C≡N) stretch at ~2220 cm⁻¹ and furan ring vibrations (~1500–1600 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves molecular geometry, bond angles, and packing. For example, monoclinic systems (space group P2₁/n) with unit cell parameters a = 15.899 Å, b = 5.6109 Å, c = 15.664 Å, β = 103.69° have been reported for similar furan-carbonitriles .
Q. What are the common chemical transformations of this compound in organic synthesis?
- Reactions :
- Oxidation : The nitrile group can be oxidized to carboxylic acids using KMnO₄/H₂SO₄.
- Reduction : LiAlH₄ reduces nitrile to amine, forming 5-(4-chlorophenyl)furan-2-methylamine .
- Electrophilic Substitution : Chlorophenyl directs electrophiles (e.g., nitration) to the furan ring’s α-position .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence the electronic and steric properties of the furan ring in reactivity studies?
- Electronic Effects : The electron-withdrawing Cl group enhances electrophilic substitution on the furan ring by polarizing π-electrons. DFT calculations show decreased electron density at the furan’s C-3 position, favoring nucleophilic attacks .
- Steric Effects : The bulky chlorophenyl group hinders reactions at the furan’s β-position, as observed in X-ray structures where dihedral angles between furan and chlorophenyl planes exceed 45° .
Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?
- Case Study : Discrepancies in nitrile reduction yields (e.g., 40–85%) may arise from solvent polarity (THF vs. DMF) or catalyst loading. Systematic replication under controlled conditions (e.g., 0.1 eq. Pd/C, H₂ at 50 psi) and HPLC purity checks are recommended .
- Statistical Analysis : Multivariate optimization (e.g., DoE) identifies critical factors like temperature and reagent ratios .
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution of this compound?
- DFT/Molecular Orbital Analysis : HOMO localization on the furan ring’s C-3 position predicts electrophile attachment. Fukui indices (ƒ⁻) quantify nucleophilicity, with C-3 showing higher reactivity than C-4 (~0.12 vs. 0.08) .
- MD Simulations : Solvent effects (e.g., acetonitrile vs. toluene) alter transition-state energies, validated experimentally by product ratios .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
